molecular formula C13H6I4O2 B13764366 Phenol, 2-iodo-, 3,4,5-triiodobenzoate CAS No. 73986-56-8

Phenol, 2-iodo-, 3,4,5-triiodobenzoate

Cat. No.: B13764366
CAS No.: 73986-56-8
M. Wt: 701.80 g/mol
InChI Key: IHENPGBTLOVCMW-UHFFFAOYSA-N
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Description

Phenol, 2-iodo-, 3,4,5-triiodobenzoate is an organoiodine compound with the molecular formula C₁₃H₆I₄O₂. It is characterized by the presence of multiple iodine atoms attached to a phenol and benzoate structure. This compound is known for its high molecular weight and density, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-iodo-, 3,4,5-triiodobenzoate typically involves the electrophilic halogenation of phenol with iodine. This process can be carried out under controlled conditions to ensure the selective iodination of the phenol ring. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine monochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where phenol is treated with iodine in the presence of suitable catalysts. The reaction is carefully monitored to achieve the desired degree of iodination while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-iodo-, 3,4,5-triiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated phenol derivatives, while oxidation can produce quinones .

Scientific Research Applications

Phenol, 2-iodo-, 3,4,5-triiodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-iodo-, 3,4,5-triiodobenzoate involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, depending on the context of its use. For example, in biological systems, it may inhibit certain metabolic pathways by binding to active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-iodo-, 3,4,5-triiodobenzoate is unique due to its combination of multiple iodine atoms and the presence of both phenol and benzoate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

73986-56-8

Molecular Formula

C13H6I4O2

Molecular Weight

701.80 g/mol

IUPAC Name

(2-iodophenyl) 3,4,5-triiodobenzoate

InChI

InChI=1S/C13H6I4O2/c14-8-3-1-2-4-11(8)19-13(18)7-5-9(15)12(17)10(16)6-7/h1-6H

InChI Key

IHENPGBTLOVCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)I)I)I)I

Origin of Product

United States

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